2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione hydrochloride
Description
The compound 2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione hydrochloride is a benzothiazole derivative featuring a piperazine-ethyl-ketone side chain and a sulfonic acid anhydride moiety. Benzothiazoles are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties . The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development. Structural elucidation of such compounds typically employs X-ray crystallography, facilitated by programs like SHELXL for refinement and ORTEP-3 for molecular visualization .
Properties
IUPAC Name |
2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S.ClH/c1-2-16-7-9-17(10-8-16)14(19)11-18-15(20)12-5-3-4-6-13(12)23(18,21)22;/h3-6H,2,7-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEZDZBVURYMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The closest structural analogues identified in the provided evidence include 2H-1-aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) and 2H-1-aza-2-oxa-8-chloro-3-(1-phenethylpiperidin-4-yl)-5,6-dihydro-4H-benzo[3,4]cycloepta[2,1-c]isoxazole (8c) . While these compounds share heterocyclic cores and nitrogen-containing substituents, key differences exist:
Pharmacological Implications
- Benzothiazole vs. Isoxazoles, in contrast, are more rigid and may limit conformational flexibility .
- Piperazine vs. Piperidine Substituents: The piperazine moiety in the target compound offers two basic nitrogen atoms, improving water solubility and metabolic stability compared to the mono-basic piperidine in 8b/8c. Piperazine derivatives are also less prone to cytochrome P450-mediated oxidation .
- Chlorine Effects : The absence of chlorine in the target compound may reduce off-target toxicity but could diminish halogen bonding interactions observed in chlorinated analogues like 8b/8c .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
